

# An In-depth Technical Guide to the Chemical Structure and Synthesis of Benthiavalicarb

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## Compound of Interest

Compound Name: *Benthiavalicarb*

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## Abstract

**Benthiavalicarb** is a prominent valinamide carbamate fungicide highly effective against Oomycete pathogens. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and a detailed synthesis pathway for its isopropyl derivative, **Benthiavalicarb-isopropyl**. The document outlines the key starting materials, intermediates, and reaction steps, supported by available quantitative data. Furthermore, it includes detailed experimental protocols derived from patent literature and a conceptual representation of its mechanism of action.

## Chemical Structure and Properties

**Benthiavalicarb** is a chiral molecule with two stereocenters, existing as a mixture of stereoisomers. The pesticidally active form is the R-L isomer. The commercially utilized form is often **Benthiavalicarb-isopropyl**, the isopropyl ester of **Benthiavalicarb**.<sup>[1]</sup>

Table 1: Chemical Identity of **Benthiavalicarb** and **Benthiavalicarb-isopropyl**

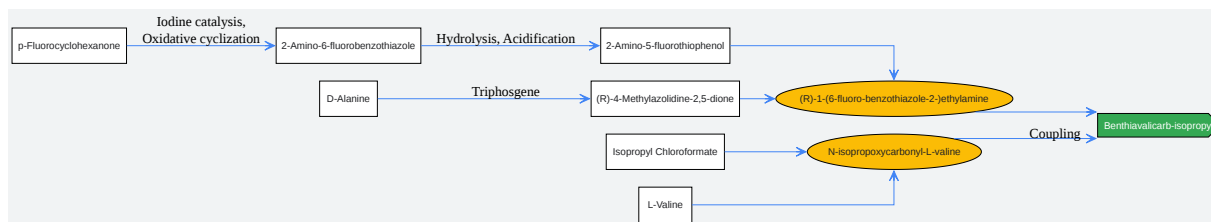
Property	Benthiavalicarb	Benthiavalicarb-isopropyl
IUPAC Name	[(2S)-1-[[[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamic acid[2]	propan-2-yl N-[(2S)-1-[[[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate[3]
CAS Number	413615-35-7[2]	177406-68-7[4][5]
Molecular Formula	C15H18FN3O3S	C18H24FN3O3S[4]
Molecular Weight	339.39 g/mol [6]	381.46 g/mol [4]
Synonyms	Flubenthiavalicarb[7]	KIF-230[3]

A diagram of the chemical structure of **Benthiavalicarb-isopropyl** is provided below.

Caption: Chemical structure of **Benthiavalicarb-isopropyl**.

## Synthesis Pathway of Benthiavalicarb-isopropyl

The synthesis of **Benthiavalicarb-isopropyl** is a multi-step process that involves the preparation of two key chiral intermediates, which are then coupled to form the final product. The overall synthesis route is outlined below.



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Caption: Overall synthesis pathway of **Benthiavalicarb**-isopropyl.

## Experimental Protocols

The following protocols are based on the synthesis described in patent literature, primarily CN103333135A.[\[4\]](#)

### Synthesis of (R)-1-(6-fluoro-benzothiazole-2-)ethylamine (Chiral Amine Intermediate)

This key intermediate is synthesized in a multi-step process starting from p-fluorocyclohexanone and D-alanine.

Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole and 2-Amino-5-fluorothiophenol

- Reactants: p-Fluorocyclohexanone, Thiourea, Iodine.
- Procedure: p-Fluorocyclohexanone is reacted with thiourea through an iodine-catalyzed oxidative cyclization to yield 2-amino-6-fluorobenzothiazole. This intermediate is then subjected to hydrolysis and acidification to produce 2-amino-5-fluorothiophenol.[\[4\]](#)

Step 2: Synthesis of (R)-4-Methylazolidine-2,5-dione

- Reactants: D-Alanine, Triphosgene.
- Solvent: Dioxane and Tetrahydrofuran (THF).
- Procedure: Under an ice bath and nitrogen protection, D-alanine is reacted with triphosgene in a mixed solvent of dioxane and THF to generate (R)-4-methylazolidine-2,5-dione.[\[4\]](#)

Step 3: Synthesis of (R)-1-(6-fluoro-benzothiazole-2-)ethylamine

- Reactants: 2-Amino-5-fluorothiophenol, (R)-4-Methylazolidine-2,5-dione.
- Procedure: The two intermediates from the previous steps are reacted to form the chiral amine, (R)-1-(6-fluoro-benzothiazole-2-)ethylamine.[\[4\]](#)

### Synthesis of N-isopropoxycarbonyl-L-valine

- Reactants: L-Valine, Isopropyl chloroformate.
- Procedure: L-valine is reacted with isopropyl chloroformate to produce N-isopropoxycarbonyl-L-valine.[4]

## Final Coupling Reaction to Synthesize Bentiavalicarb-isopropyl

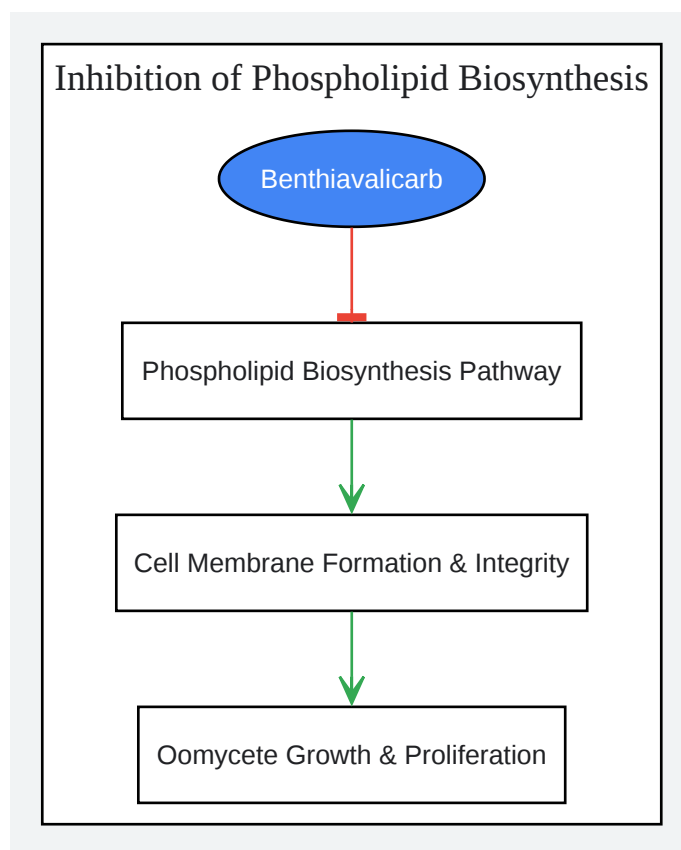
- Reactants: N-isopropoxycarbonyl-L-valine, (R)-1-(6-fluoro-benzothiazole-2-)ethylamine, Triethylamine, Isopropyl chloroformate.
- Solvent: Toluene, Dichloromethane.
- Procedure:
  - Dissolve 1 kg of N-isopropoxycarbonyl-L-valine in 5 L of toluene and add 505 g of triethylamine.
  - Cool the mixture to -10 °C and slowly add 0.6 kg of isopropyl chloroformate, maintaining the temperature at 0 °C.
  - After the addition is complete, allow the reaction to proceed at room temperature.
  - Add a toluene solution containing 0.8 kg of (R)-1-(6-fluoro-benzothiazole-2-)ethylamine.
  - Monitor the reaction completion using TLC.
  - Add hot water (70-80 °C) and stir. The solid in the toluene layer will dissolve.
  - Separate the aqueous layer and wash the toluene layer repeatedly with hot water.
  - Add dichloromethane to the toluene layer and cool the mixture to -10 to 0 °C to induce crystallization.
  - Filter the solid product, wash with petroleum ether and dichloromethane, and dry.[4]

Table 2: Quantitative Data for the Final Synthesis Step

Parameter	Value
Yield	~85% <sup>[4]</sup>
Purity	>95% (by gas chromatography) <sup>[4]</sup>

## Mechanism of Action

**Benthiavalicarb**'s fungicidal activity stems from its ability to inhibit phospholipid biosynthesis in Oomycete pathogens.<sup>[1][7]</sup> This disruption of cell membrane formation and integrity leads to cell death. While the precise signaling pathway is not fully elucidated, the primary mode of action is understood to be the interference with this critical metabolic process.



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Caption: Conceptual diagram of **Benthiavalicarb**'s mechanism of action.

## Conclusion

This technical guide has provided a detailed examination of the chemical structure and synthesis of **Benthiavalicarb**, with a focus on its isopropyl derivative. The synthesis pathway, including key intermediates and experimental conditions, has been outlined to provide a practical resource for researchers. The established mode of action, the inhibition of phospholipid biosynthesis, underscores its efficacy as a targeted fungicide. Further research into the specific enzymatic targets within the phospholipid biosynthesis pathway could lead to the development of next-generation fungicides with improved efficacy and environmental profiles.

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